molecular formula C20H14N2O B11836695 5-Quinoxalinol, 2,3-diphenyl- CAS No. 102554-55-2

5-Quinoxalinol, 2,3-diphenyl-

Cat. No.: B11836695
CAS No.: 102554-55-2
M. Wt: 298.3 g/mol
InChI Key: GPSSFUQWADPKPP-UHFFFAOYSA-N
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Description

5-Quinoxalinol, 2,3-diphenyl- is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as pharmaceuticals, dyes, and materials science. The structure of 5-Quinoxalinol, 2,3-diphenyl- consists of a quinoxaline core with two phenyl groups attached at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Quinoxalinol, 2,3-diphenyl- typically involves the condensation of ortho-diamines with 1,2-diketones. One common method is the reaction of benzil (1,2-diphenylethane-1,2-dione) with 1,2-diaminobenzene under acidic conditions. The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.

Industrial Production Methods

Industrial production of quinoxaline derivatives, including 5-Quinoxalinol, 2,3-diphenyl-, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

5-Quinoxalinol, 2,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include quinoxaline-2,3-dione, dihydroquinoxaline, and various substituted quinoxaline derivatives.

Scientific Research Applications

5-Quinoxalinol, 2,3-diphenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of dyes, pigments, and optoelectronic materials.

Mechanism of Action

The mechanism of action of 5-Quinoxalinol, 2,3-diphenyl- involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting the replication and transcription processes. It also interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Quinazoline: An isomeric compound with a similar heterocyclic ring system.

    Phthalazine: Another isomer with a different arrangement of nitrogen atoms in the ring.

    Cinnoline: A related compound with a fused benzene and pyrazine ring system.

Uniqueness

5-Quinoxalinol, 2,3-diphenyl- is unique due to the presence of two phenyl groups at the 2 and 3 positions, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other quinoxaline derivatives and contributes to its diverse applications.

Properties

CAS No.

102554-55-2

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

2,3-diphenylquinoxalin-5-ol

InChI

InChI=1S/C20H14N2O/c23-17-13-7-12-16-20(17)22-19(15-10-5-2-6-11-15)18(21-16)14-8-3-1-4-9-14/h1-13,23H

InChI Key

GPSSFUQWADPKPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)O)N=C2C4=CC=CC=C4

Origin of Product

United States

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